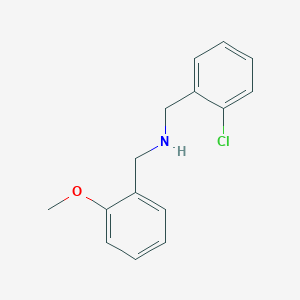
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide” is a complex organic compound. It contains a p-tolyl group, a 1H-tetrazol-5-yl group, and a 2-naphthamide group . The p-tolyl group is a functional group related to toluene with the general formula CH3C6H4−R . The 1H-tetrazol-5-yl group is a type of heterocyclic compound that contains a five-membered ring with four nitrogen atoms and one carbon atom . The 2-naphthamide group is derived from naphthalene, a polycyclic aromatic hydrocarbon.
Molecular Structure Analysis
The molecular structure of “N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide” would likely be complex due to the presence of multiple functional groups. The structure of the final reaction product has been confirmed by complex spectral studies and X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving “N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide” would depend on the specific conditions and reagents used. The p-tolyl group is often functionalized into compounds by Williamson etherification or C-C coupling reactions . The 1H-tetrazol-5-yl group can be synthesized from amines, triethyl orthoformate, and sodium azide .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide” would depend on its molecular structure. For instance, the p-tolyl group is considered nonpolar and hydrophobic .科学的研究の応用
Fluorescence Sensing and Bioimaging
A tetrazole derivative, closely related to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide, has been utilized as a fluorescent chemosensor for detecting Al(III) and Zn(II) ions. This application is significant in the field of bioimaging, where the compound's ability to form complexes with these ions can be leveraged to visualize cellular processes involving aluminum and zinc. The theoretical calculations suggest that the sensing mechanism involves the inhibition of excited state intramolecular proton transfer (ESIPT), leading to fluorescence. This property has been confirmed through bioimaging, demonstrating the compound's potential in cellular applications (Ding et al., 2014).
Coordination Chemistry and Complex Formation
The coordination chemistry of tetradentate N-donor ligands, which share structural similarities with N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide, has been explored. These studies have led to the creation of dodecanuclear and tetranuclear coordination cages and cyclic helicates. Such complexes exhibit unique structures and properties, including potential applications in molecular recognition, catalysis, and materials science. The formation of these intricate structures showcases the compound's versatility in forming diverse coordination complexes with metals, which can be tailored for specific scientific applications (Argent et al., 2006).
Antioxidant and Biological Activities
In another study, alkylaminophenol compounds, which are structurally related to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide, have been synthesized and analyzed for their structural and antioxidant properties. These compounds, including the one derived from the Petasis reaction, have shown high antioxidant values, indicating their potential as biologically active drugs. The theoretical data supports the experimental analysis, suggesting the compound's application in pharmacology and as an antioxidant agent (Ulaş, 2020).
Photoluminescence and Electroluminescence
Research on substituted naphtholates of rare earth metals, including structures similar to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide, has revealed their potential as emissive materials. These compounds exhibit significant photoluminescent and electroluminescent behavior, which can be utilized in the development of new luminescent materials for various applications, including displays and lighting. The study of these complexes contributes to the understanding of the electronic properties and the potential utility of such compounds in optoelectronic devices (Balashova et al., 2014).
特性
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-6-10-18(11-7-14)25-19(22-23-24-25)13-21-20(26)17-9-8-15-4-2-3-5-16(15)12-17/h2-12H,13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFCLIUNFAATRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2782980.png)








![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2782997.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783001.png)